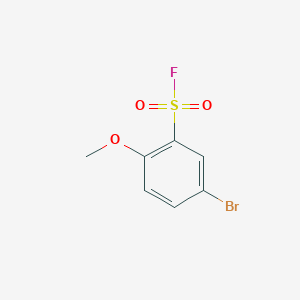![molecular formula C16H21N3O2 B2920480 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034425-59-5](/img/structure/B2920480.png)
6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound of interest in both academic and industrial research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:
Formation of the Pyridazinone Core: : Starting with cyclopropylamine, the pyridazinone core can be synthesized through a series of condensation reactions.
Incorporation of the Hexahydrocyclopenta[c]pyrrole Ring: : This step generally involves nucleophilic substitution reactions, followed by cyclization under controlled conditions to ensure ring formation.
Final Coupling and Oxidation: : The final compound is obtained through coupling reactions involving intermediates, followed by oxidation to introduce the oxo group.
Industrial Production Methods: : On an industrial scale, the process may be optimized through:
High-throughput screening: of reaction conditions.
Catalysis: to improve yield and reduce reaction times.
Automation: to ensure precision in multi-step syntheses.
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxo groups.
Reduction: : Certain functional groups can be reduced under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides for alkylation, acyl halides for acylation.
Major Products
Oxidation: : Formation of additional ketone or aldehyde groups.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new alkyl or acyl groups.
Chemistry
Synthesis of Derivatives: : The compound serves as a scaffold for synthesizing various derivatives with potential pharmacological properties.
Biology
Enzyme Inhibition Studies: : Its structural features make it suitable for studying inhibition mechanisms of certain enzymes.
Medicine
Drug Development: : Its complex structure and biological activity can be leveraged in the development of novel therapeutic agents.
Industry
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
Mécanisme D'action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, leading to modulation of biochemical pathways.
Molecular Targets and Pathways
Enzyme Interaction: : Binding to enzyme active sites, altering their activity.
Receptor Modulation: : Interacting with cellular receptors to induce or inhibit signal transduction pathways.
Similar Compounds
6-Cyclopropyl-2-(2-(tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one: : Shares a similar core structure but differs in saturation.
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-aminoethyl)pyridazin-3(2H)-one: : Similar scaffold with an amino group instead of an oxo group.
This comprehensive overview should provide you with a solid foundation on 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Want to dive deeper into any specific aspect?
Propriétés
IUPAC Name |
2-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-7-6-14(11-4-5-11)17-19(15)10-16(21)18-8-12-2-1-3-13(12)9-18/h6-7,11-13H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFMVQIUPNZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)


![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)


![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
